![molecular formula C5H10N2OS2 B1436950 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid CAS No. 98069-74-0](/img/structure/B1436950.png)
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid
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Overview
Description
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid (DMTPTA) is a synthetic compound that has been widely studied due to its potential applications in scientific research. It is a small molecule that is composed of an amide group, a thiol group, and a carboxylic acid group. DMTPTA has been used in a variety of laboratory experiments, ranging from drug delivery to enzymatic assays.
Scientific Research Applications
Synthesis of Heterocyclic Compounds : A study by Abbas et al. (2006) detailed the synthesis of tetracyclic fused tetrazines and thiadiazines through a reaction involving a compound similar to 3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid. This synthesis process is significant for developing new chemical entities with potential biological activities (Abbas, Riyadh, Abdallah, & Gomha, 2006).
Formation of Imidazolidine Derivatives : Bremanis et al. (1987) described the formation of imidazolidine derivatives from a similar compound through reactions with allyl and phenyl isothiocyanates. These derivatives have potential applications in various fields of organic chemistry (Bremanis, Ķemme, Kalvin'sh, Liepin'sh, Lukevits, & Bleidelis, 1987).
Antioxidant Properties : Kagan et al. (1992) explored the antioxidant properties of thioctic and dihydrolipoic acids, substances related to the compound . Their study highlighted the role of these acids in reducing peroxyl, ascorbyl, and chromanoxyl radicals, indicating their potential use in therapeutic applications (Kagan, Shvedova, Serbinova, Khan, Swanson, Powell, & Packer, 1992).
Inhibition of Tyrosine Kinase Activity : Research by Thompson et al. (1993) focused on the structure-activity relationships in the inhibition of epidermal growth factor receptor tyrosine kinase by derivatives of a similar compound. This study is significant for the development of new cancer therapies (Thompson, Rewcastle, Tercel, Dobrusin, Fry, Kraker, & Denny, 1993).
Synthesis of Biologically Active Compounds : Orlinskii (1996) discussed the synthesis of 3-(aminothiocarbonylthio)propanoic acids, intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones. This process is essential for developing pharmaceuticals and other biologically active substances (Orlinskii, 1996).
properties
IUPAC Name |
3-(2,2-dimethylhydrazinyl)-3-sulfanylidenepropanethioic S-acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS2/c1-7(2)6-4(9)3-5(8)10/h3H2,1-2H3,(H,6,9)(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPSSZIZMCKAHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)CC(=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylhydrazinyl)-3-thioxopropanethioic O-acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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